molecular formula C3H3NO B8636871 2-Propenenitrile, 3-hydroxy- CAS No. 25078-62-0

2-Propenenitrile, 3-hydroxy-

Cat. No.: B8636871
CAS No.: 25078-62-0
M. Wt: 69.06 g/mol
InChI Key: VLQQXSKNYWXJKT-UHFFFAOYSA-N
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Description

Nomenclature and Structural Representation of 2-Propenenitrile, 3-hydroxy-

The systematic IUPAC name for this compound is 3-hydroxyprop-2-enenitrile. nih.govvulcanchem.com It is also commonly referred to by its synonym, 3-hydroxyacrylonitrile (B13036262). nih.gov The structural representation of 2-Propenenitrile, 3-hydroxy- reveals a three-carbon chain with a double bond between the second and third carbons (an α,β-unsaturated system). A hydroxyl group is attached to the third carbon, while a nitrile group is bonded to the first carbon.

This compound can exist as stereoisomers, specifically as (E) and (Z) isomers, due to the restricted rotation around the carbon-carbon double bond. The (2E)-3-Hydroxyacrylonitrile isomer has been identified and assigned the CAS Registry Number 69245-11-0. guidechem.com Theoretical calculations suggest that the Z-isomer is the more dominant species in the gas phase. researchgate.net

Below is a comprehensive table of identifiers for 2-Propenenitrile, 3-hydroxy-.

IdentifierValue
IUPAC Name 3-hydroxyprop-2-enenitrile nih.govvulcanchem.com
CAS Number 25078-62-0 nih.gov
Molecular Formula C3H3NO nih.gov
Molecular Weight 69.06 g/mol nih.gov
SMILES C(=CO)C#N nih.gov
InChI InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H nih.gov
InChIKey VLQQXSKNYWXJKT-UHFFFAOYSA-N nih.gov
Synonyms 3-hydroxyacrylonitrile, cyanovinylalcohol nih.gov

Significance in Organic Synthesis and Chemical Research

2-Propenenitrile, 3-hydroxy- holds considerable significance in organic synthesis and chemical research due to its versatile reactivity. The presence of both a nucleophilic hydroxyl group and an electrophilic α,β-unsaturated nitrile system allows it to participate in a variety of chemical transformations. evitachem.com

One of its key roles is as a monomer in polymerization reactions. It can be used to synthesize various copolymers, contributing to the development of new materials with specific properties. evitachem.com The nitrile and hydroxyl functionalities can be further modified post-polymerization to tailor the final characteristics of the polymer.

In the context of prebiotic chemistry, 2-Propenenitrile, 3-hydroxy- is considered a potentially important intermediate. epj-conferences.org Studies have shown that it can be formed from the addition of water to cyanoacetylene, a molecule believed to have been present on early Earth. epj-conferences.org This reaction is often catalyzed by a base. epj-conferences.org Subsequently, 2-Propenenitrile, 3-hydroxy- can react with other simple molecules like urea (B33335) or cyanate (B1221674) to form precursors of nucleobases such as cytosine and uracil, which are fundamental components of RNA and DNA. epj-conferences.org

Furthermore, research has explored the gas-phase basicity and acidity of 2-Propenenitrile, 3-hydroxy-. researchgate.net Computational studies have indicated that protonation is most likely to occur at the nitrogen atom of the cyano group. researchgate.net The acidity of the hydroxyl proton is also a key feature, and deprotonation at this site is more favorable than at the C-H bonds of the vinyl group. researchgate.net This acidic nature is enhanced by the electron-withdrawing effect of the adjacent cyano group. researchgate.net

The compound also serves as a precursor for other valuable chemical entities. For instance, it can rearrange to form cyanoacetaldehyde. epj-conferences.org The stability of 2-Propenenitrile, 3-hydroxy- and its isomers is a critical factor in these transformations and has been a subject of study. epj-conferences.org

Historical Context of Research on α,β-Unsaturated Nitriles with Hydroxyl Functionality

The study of α,β-unsaturated nitriles, a class of compounds to which 2-Propenenitrile, 3-hydroxy- belongs, has a long history rooted in the development of synthetic methodologies and the understanding of electronic effects in organic molecules. The synthesis of the parent compound, acrylonitrile (B1666552) (2-propenenitrile), was first reported in 1893. acs.org

Research into α,β-unsaturated systems with dual functionalities, such as a nitrile and a hydroxyl group, gained momentum with the broader exploration of vinylogous reactivity and the "push-pull" electronic effects within molecules. researchgate.net The presence of an electron-donating hydroxyl group and an electron-withdrawing nitrile group across a double bond creates a polarized system, influencing the molecule's reactivity and spectroscopic properties. researchgate.net

Early investigations into the reactions of cyano-substituted compounds laid the groundwork for understanding the behavior of molecules like 2-Propenenitrile, 3-hydroxy-. The development of synthetic routes to access these bifunctional compounds has been a continuous area of research. One notable method for the preparation of 2-Propenenitrile, 3-hydroxy- on a preparative scale involves the flash vacuum thermolysis (FVT) of a cyclic isomer, isoxazole. epj-conferences.org

More recent research has employed advanced computational and experimental techniques to probe the intrinsic properties of these molecules. For example, high-level ab initio calculations and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry have been used to determine the gas-phase acidities and basicities of 2-Propenenitrile, 3-hydroxy- and its thio-analogue. researchgate.net These studies provide fundamental insights into the electronic structure and reactivity of this class of compounds.

The exploration of substituted allylic alcohols, which share structural similarities with 2-Propenenitrile, 3-hydroxy-, in transition metal-catalyzed reactions has also expanded the synthetic utility of this functional group class. frontiersin.orgnih.gov These advancements continue to build upon the historical foundation of research into α,β-unsaturated nitriles with hydroxyl functionality, opening new avenues for their application in modern organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25078-62-0

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

IUPAC Name

3-hydroxyprop-2-enenitrile

InChI

InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H

InChI Key

VLQQXSKNYWXJKT-UHFFFAOYSA-N

Canonical SMILES

C(=CO)C#N

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Propenenitrile, 3 Hydroxy and Its Derivatives

Condensation Reactions for α,β-Unsaturated Hydroxynitriles

Condensation reactions form the cornerstone of many synthetic routes to 2-propenenitrile, 3-hydroxy-, also known as 3-hydroxyacrylonitrile (B13036262). These methods typically involve the formation of a carbon-carbon bond through the reaction of a nitrile-containing starting material with a one-carbon electrophile.

Acetonitrile and Formate Condensation Pathways

A significant pathway for the synthesis of 3-hydroxyacrylonitrile metal salts involves the condensation reaction of acetonitrile with a formate ester in the presence of a metal alkoxide. This method offers a direct route to the target compound under relatively mild conditions. The reaction is typically carried out at temperatures ranging from -20 to 60°C and pressures of 1 to 5 atmospheres.

The general reaction scheme involves the deprotonation of acetonitrile by the metal alkoxide to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the formate ester. The resulting intermediate then eliminates an alkoxide ion to form the metal salt of 3-hydroxyacrylonitrile.

A variety of reactants and conditions can be employed in this synthesis, as detailed in the following table:

Acetonitrile (g)Formate EsterFormate Ester (g)Metal AlkoxideMetal Alkoxide (g)SolventSolvent (g)Temperature (°C)Pressure (atm)Reaction Time (h)ProductYield (based on acetonitrile)
90Isopropyl formate300Potassium tert-butoxide350--4054Potassium salt of 3-hydroxyacrylonitrile-
90Isopropyl formate300Potassium tert-butoxide350--204.55Potassium salt of 3-hydroxyacrylonitrile-
90tert-Butyl formate300Potassium methoxide350--3045Potassium salt of 3-hydroxyacrylonitrile-
90Methyl formate300Sodium isopropoxide400Toluene100-35Sodium salt of 3-hydroxyacrylonitrile-
90Isopropyl formate300Sodium isopropoxide290Benzene400-35Sodium salt of 3-hydroxyacrylonitrile56.1%
90tert-Butyl formate300Potassium tert-butoxide350Xylene4003045Potassium salt of 3-hydroxyacrylonitrile54.4%
90tert-Butyl formate300Potassium ethoxide350Isopropanol4001056Potassium salt of 3-hydroxyacrylonitrile-

This method provides a viable and adaptable route for the industrial production of 3-hydroxyacrylonitrile metal salts, which are key intermediates in the synthesis of various other chemical compounds.

Carbon Monoxide and Acetonitrile Reactions

Historically, the synthesis of 3-hydroxyacrylonitrile metal salts has been achieved through the reaction of acetonitrile with carbon monoxide. This process is typically conducted under high pressure (around 50 atmospheres) and in the presence of a sodium alkoxide. While this method is effective, the high-pressure conditions present operational complexities and potential safety hazards.

This older method serves as a point of comparison for the development of newer, milder synthetic routes, such as the acetonitrile and formate condensation pathway described above. The move towards lower pressure and less hazardous conditions is a common trend in modern chemical synthesis.

Reactions with Malonate Derivatives and Related Precursors

The Knoevenagel condensation is a well-established method for the formation of carbon-carbon double bonds and is particularly useful for synthesizing α,β-unsaturated compounds. researchgate.netresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as a malonate derivative, catalyzed by a weak base. researchgate.net

In the context of synthesizing 2-propenenitrile, 3-hydroxy-, a plausible approach would involve the Knoevenagel condensation of a formaldehyde equivalent with a malonate derivative possessing a cyano group, such as cyanoacetic acid or its esters. The reaction would proceed through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the formaldehyde equivalent. Subsequent dehydration would yield the desired α,β-unsaturated hydroxynitrile.

While specific examples of the direct synthesis of 2-propenenitrile, 3-hydroxy- via this method are not extensively detailed in the readily available literature, the principles of the Knoevenagel condensation strongly suggest its applicability. The reaction is widely used for the synthesis of various cyanoacrylates and related compounds from aldehydes and active methylene compounds like ethyl cyanoacetate or malononitrile. scielo.org.mxorganic-chemistry.org

Catalytic Approaches in 2-Propenenitrile, 3-hydroxy- Synthesis

Catalytic methods offer powerful alternatives for the synthesis of 2-propenenitrile, 3-hydroxy- and its derivatives, often providing higher efficiency, selectivity, and milder reaction conditions compared to traditional stoichiometric methods.

Transition Metal Catalysis in Hydroxynitrile Formation

Transition metal catalysis plays a important role in modern organic synthesis, and various catalytic systems have been developed for the formation of nitriles. While direct transition-metal-catalyzed synthesis of 2-propenenitrile, 3-hydroxy- is not widely reported, related reactions provide insight into potential catalytic strategies.

One such strategy is the hydrocyanation of alkynes and alkenes, which involves the addition of hydrogen cyanide across a carbon-carbon multiple bond. thermofisher.com This reaction is often catalyzed by transition metal complexes, particularly those of nickel and palladium. thermofisher.com For instance, the DuPont adiponitrile process utilizes a nickel catalyst for the hydrocyanation of 1,3-butadiene. scielo.br While this reaction produces a saturated dinitrile, it demonstrates the principle of transition-metal-catalyzed C-CN bond formation.

More relevant to the synthesis of unsaturated hydroxynitriles is the hydrocyanation of functionalized alkenes. However, the direct application to form 2-propenenitrile, 3-hydroxy- would require a suitable starting material and a catalyst that can tolerate the hydroxyl group.

Another approach involves the olefination of aldehydes with acetonitrile in a transition-metal-free system, which has been shown to produce vinyl nitriles through a proposed Knoevenagel condensation mechanism. researchgate.net Although not a direct catalytic synthesis of the target molecule, it highlights the potential for forming the α,β-unsaturated nitrile backbone.

Mitsunobu Reactions Involving Hydroxyacrylonitrile

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols into a variety of other functional groups, including esters, ethers, and azides, with inversion of stereochemistry. rsc.org The reaction typically involves the use of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The general mechanism of the Mitsunobu reaction involves the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt, which is a good leaving group. A nucleophile can then displace this leaving group in an SN2 reaction.

While direct application of the Mitsunobu reaction for the synthesis of 2-propenenitrile, 3-hydroxy- itself is not the primary focus, this reaction is highly relevant for the synthesis of its derivatives. For example, if one were to start with a diol precursor where one of the hydroxyl groups is allylic, the Mitsunobu reaction could be used to selectively introduce a different functional group at that position, leading to a derivative of 3-hydroxyacrylonitrile.

The reaction has been successfully applied to structurally similar compounds, such as Morita–Baylis–Hillman adducts, which are β-hydroxy-α,β-unsaturated carbonyl compounds. This demonstrates the feasibility of using the Mitsunobu reaction on allylic alcohols with electron-withdrawing groups, a structural motif present in 2-propenenitrile, 3-hydroxy-.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.gov While specific protocols solely dedicated to 2-propenenitrile, 3-hydroxy- are not extensively detailed in seminal literature, the principles of microwave-assisted synthesis are widely applied to related structures, such as acrylonitrile (B1666552) derivatives and other oxygen-containing heterocyclic scaffolds. nih.govresearchgate.net

The application of microwave irradiation in the synthesis of compounds like 2-propenenitrile, 3-hydroxy- typically involves the reaction of appropriate precursors in a vessel transparent to microwaves. The polar nature of the reactants and solvents allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. This can significantly reduce the time required for reactions that might otherwise take hours. For instance, microwave-assisted Knoevenagel condensation reactions are used to produce a variety of substituted alkenes, including acrylonitrile derivatives, in high yields with reaction times often reduced to mere minutes. mdpi.com Similarly, the cyclization of chalcones and azachalcones to form flavones and flavonones has been achieved efficiently under solventless conditions using microwave heating. researchgate.net These examples highlight the potential for developing specific, rapid, and efficient microwave-assisted protocols for the synthesis of 2-propenenitrile, 3-hydroxy-.

Stereoselective and Enantioselective Synthetic Routes for Hydroxyacrylonitrile Analogs

The synthesis of chiral hydroxyacrylonitrile analogs is of significant interest due to their role as versatile building blocks for pharmaceuticals and agrochemicals. nih.govinnosyn.com Both biocatalytic and chemocatalytic methods have been developed to achieve high levels of stereocontrol.

Hydrocyanation Reactions Utilizing Hydroxynitrile Lyases

Hydroxynitrile lyases (HNLs) are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to the carbonyl group of aldehydes and ketones, producing chiral cyanohydrins. innosyn.com This biocatalytic approach is highly valued for its exceptional enantioselectivity under mild reaction conditions. researchgate.net HNLs are a diverse group of enzymes, and different HNLs can produce either the (R)- or (S)-enantiomer of the desired cyanohydrin, providing access to both stereoisomers. researchgate.netrsc.org

The mechanism of HNLs typically involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site. nih.gov For (S)-HNLs with an α/β-hydrolase fold, the histidine residue acts as a base to deprotonate the cyanohydrin substrate, facilitated by the serine hydroxyl group. nih.gov The reaction is reversible, allowing for either the synthesis or the cleavage of cyanohydrins. innosyn.comebi.ac.uk In synthetic applications, the equilibrium is shifted towards the formation of the cyanohydrin product. ingentaconnect.com

The substrate scope of HNLs is broad, accepting various aliphatic and aromatic aldehydes, which allows for the synthesis of a wide array of chiral hydroxyacrylonitrile analogs. ebi.ac.uk For example, the HNL from Hevea brasiliensis (HbHNL) is (S)-selective, while a recently discovered HNL from Arabidopsis thaliana (AtHNL) is (R)-selective, despite both sharing a similar α/β-hydrolase fold structure. nih.gov This demonstrates the subtle structural differences that govern the stereochemical outcome.

Table 1: Examples of Hydroxynitrile Lyase (HNL) Catalyzed Cyanohydrin Synthesis

Enzyme Source Selectivity Substrate Type Product Configuration
Hevea brasiliensis (HbHNL) Enantioselective Aldehydes, Ketones (S)-Cyanohydrins
Manihot esculenta (MeHNL) Enantioselective Aldehydes, Ketones (S)-Cyanohydrins
Arabidopsis thaliana (AtHNL) Enantioselective Aldehydes, Ketones (R)-Cyanohydrins

Chiral Catalyst Development for Asymmetric Synthesis

In addition to enzymatic methods, significant research has focused on the development of small-molecule chiral catalysts for the asymmetric synthesis of cyanohydrins and their derivatives. diva-portal.org These catalysts offer an alternative to HNLs and can be advantageous in terms of operational simplicity and substrate scope.

Catalytic systems often employ chiral metal complexes or organocatalysts. For instance, chiral titanium complexes, such as a bimetallic titanium complex [(salen)TiO]₂, have been shown to catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, yielding cyanohydrin carbonates with high enantiomeric excesses. organic-chemistry.org The development of polymeric chiral catalysts, which incorporate chiral units like cinchona alkaloids into a polymer backbone, offers advantages in catalyst recovery and recycling. researchgate.net These polymeric catalysts can create a specific chiral microenvironment that sometimes leads to higher enantioselectivities compared to their low-molecular-weight counterparts. researchgate.net

The mechanism often involves the dual activation of both the carbonyl substrate and the cyanide source by the catalyst. In the case of some titanium-based catalysts, the titanium center acts as a Lewis acid to activate the ketone, while another part of the catalyst, such as an N-oxide, activates the trimethylsilylcyanide (TMSCN), a common cyanide source. organic-chemistry.org Chiral phosphoric acids are another class of organocatalysts that can act as bifunctional catalysts, using hydrogen bonding to organize the electrophile and nucleophile in a chiral environment to facilitate the asymmetric transformation. frontiersin.org

Table 2: Selected Chiral Catalysts for Asymmetric Cyanohydrin Synthesis

Catalyst Type Example Cyanide Source Substrate Key Feature
Chiral Metal Complex [(salen)TiO]₂ Ethyl Cyanoformate Aldehydes Bimetallic system for high enantioselectivity. organic-chemistry.org
Chiral Polymeric Catalyst Cinchonidinium-based polymer Various Aldehydes, Ketones Recyclable catalyst with enhanced enantioselectivity. researchgate.net
Chiral Organocatalyst Chiral Phosphoric Acids Various Imines, Aldehydes Bifunctional activation via hydrogen bonding. frontiersin.org

Preparation of Metal Salts of 2-Propenenitrile, 3-hydroxy- for Synthetic Utility

The metal salts of 2-propenenitrile, 3-hydroxy-, particularly the sodium and potassium salts, are valuable and stable intermediates. google.comgoogle.com They serve as key precursors in the synthesis of other important chemical compounds, such as cytosine. google.com The primary industrial method for preparing these salts involves the condensation reaction between acetonitrile and a formic acid ester. google.com

The synthesis is typically carried out by reacting acetonitrile with an ester like methyl formate or ethyl formate in the presence of a strong base, such as a metal alkoxide. google.comgoogle.com Common bases include sodium methoxide, sodium ethoxide, sodium isopropoxide, and potassium tert-butoxide. The reaction is often performed in a solvent like toluene or benzene under moderate pressure (2-5 atmospheres) and at temperatures ranging from 20-30°C. google.com This process avoids the high pressures (around 50 atmospheres) and hazardous carbon monoxide required in older methods, thus offering a safer and simpler operational procedure. google.comgoogle.com The resulting product is a solution of the 3-hydroxyacrylonitrile metal salt, which can be used directly in subsequent synthetic steps. google.com

Table 3: Synthesis of 3-Hydroxyacrylonitrile Metal Salts via Condensation

Acetonitrile (g) Formate Ester Base Solvent Pressure (atm) Temperature (°C) Product
90 280 kg Methyl Formate 150 kg Sodium Methoxide 400 kg Toluene 3 25 Sodium salt solution of 3-hydroxyacrylonitrile. google.com
90 300 g Isopropyl Formate 290 g Sodium Isopropoxide 400 g Benzene 3 Not Specified Sodium salt solution of 3-hydroxyacrylonitrile. google.com
90 300 g tert-Butyl Formate 350 g Sodium Ethoxide Not Specified 2.5-4 20-30 Sodium salt solution of 3-hydroxyacrylonitrile. google.com

Chemical Reactivity and Transformation Pathways of 2 Propenenitrile, 3 Hydroxy

Functional Group Reactivity Analysis

The chemical behavior of 2-Propenenitrile, 3-hydroxy- is dictated by the interplay of its three primary functional groups: the hydroxyl (-OH), the nitrile (-CN), and the alkene (C=C) moieties. Each of these groups can participate in a variety of chemical transformations.

The hydroxyl group in 2-Propenenitrile, 3-hydroxy- can undergo reactions typical of alcohols.

Oxidation: The hydroxyl group is susceptible to oxidation. evitachem.com Oxidizing agents can transform the primary alcohol functionality. For instance, oxidation can lead to the formation of the corresponding aldehyde or carboxylic acid, depending on the reagent and reaction conditions employed. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and hydrogen peroxide. evitachem.com

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form esters. This reaction is a fundamental transformation in organic synthesis. For example, the reaction with a carboxylic acid in the presence of an acid catalyst, or with an acid chloride in the presence of a base, would yield the corresponding ester of 3-hydroxyacrylonitrile (B13036262). A general method for esterification involves using a dried ion-exchange resin, such as Dowex H+, which can catalyze the reaction between an alcohol and a carboxylic acid. nih.gov

Table 1: Representative Reactions of the Hydroxyl Group
Reaction TypeReagentsProduct Type
OxidationPotassium permanganate, Hydrogen peroxideAldehyde or Carboxylic acid
EsterificationCarboxylic acid (acid catalyst) or Acid chloride (base)Ester

The nitrile group is a versatile functional group that can be converted into several other functionalities. nih.gov

Reduction: The nitrile group can be reduced to a primary amine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting product would be 3-amino-2-propen-1-ol. Nitriles can react vigorously with reducing agents. nih.gov DIBALH (diisobutylaluminium hydride) can be used for the partial reduction of nitriles to aldehydes. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. nih.govsavemyexams.com Acid-catalyzed hydrolysis of 2-Propenenitrile, 3-hydroxy- would yield 3-hydroxypropenoic acid and an ammonium (B1175870) salt. youtube.com Basic hydrolysis would initially produce the carboxylate salt and ammonia (B1221849), followed by acidification to obtain the carboxylic acid. savemyexams.com

Table 2: Common Transformations of the Nitrile Group
Reaction TypeReagentsProduct Type
Reduction (to amine)LiAlH₄, Catalytic HydrogenationPrimary amine
Reduction (to aldehyde)DIBALHAldehyde
HydrolysisH₃O⁺ or NaOH(aq), then H₃O⁺Carboxylic acid

The carbon-carbon double bond in 2-Propenenitrile, 3-hydroxy- is susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: The double bond can be attacked by electrophiles. For example, the reaction with hydrogen halides (HX) would proceed via an initial attack of the pi electrons on the hydrogen atom, leading to the formation of a carbocation intermediate. libretexts.org This intermediate would then be attacked by the halide ion to give the final product. The regioselectivity of this addition would be influenced by the electronic effects of the hydroxyl and nitrile groups.

Nucleophilic Addition: While less common for simple alkenes, the presence of the electron-withdrawing nitrile group can activate the double bond for nucleophilic attack, particularly in a Michael-type addition. A nucleophile can add to the carbon atom beta to the nitrile group. The hydroxyl group can also act as an intramolecular nucleophile. evitachem.com

Table 3: Addition Reactions to the Alkene Moiety
Reaction TypeReagentsGeneral Product
Electrophilic AdditionHydrogen Halides (e.g., HBr, HCl)Halogenated propanenitrile
Nucleophilic Addition (Michael Addition)Nucleophiles (e.g., amines, alkoxides)Substituted propanenitrile

Cyclization and Ring-Closure Reactions Incorporating 2-Propenenitrile, 3-hydroxy- Substructures

The presence of multiple functional groups in 2-Propenenitrile, 3-hydroxy- allows it to serve as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

While direct synthesis from 2-Propenenitrile, 3-hydroxy- is not explicitly detailed in the provided search results, its structural elements are present in precursors for furan (B31954) synthesis. For instance, derivatives of 3-(furan-2-yl)propenoic acid can be synthesized by condensing furan-2-carbaldehydes with malonic acid. nih.gov Conceptually, the substructure of 2-Propenenitrile, 3-hydroxy- can be seen within molecules that undergo cyclization to form furans. For example, the acid-catalyzed dehydration of certain saccharides leads to the formation of furan derivatives like 5-hydroxymethylfurfural (B1680220) (5-HMF) and 2-furfural (2-F). uliege.be

Pyrimidine (B1678525) rings are often synthesized by the condensation of a three-carbon fragment with a reagent containing an N-C-N unit, such as urea (B33335), thiourea, or guanidine. bu.edu.eg The 2-propenenitrile backbone of 3-hydroxy-2-propenenitrile can potentially serve as the three-carbon component in such syntheses. For example, the reaction of compounds with a 1,3-bifunctional three-carbon fragment with amidines, ureas, or guanidines is a widely used method for constructing pyrimidine rings. bu.edu.eg Acyclic nucleoside analogues containing a 1-[3'-hydroxy-2'-(hydroxymethyl)prop-1'-enyl]pyrimidine substructure have been shown to undergo intramolecular cyclization reactions. nih.gov Specifically, Michael addition of a hydroxyl group to the C(5)=C(6) bond of the pyrimidine ring can occur. nih.gov

Isomerization Mechanisms and Stereochemical Interconversions

The stereochemistry of 2-propenenitrile, 3-hydroxy-, also known as cyanovinyl alcohol, is defined by the arrangement of substituents around the carbon-carbon double bond, leading to Z (zusammen) and E (entgegen) isomers. In the gas phase under standard conditions, the Z isomer is generally the more dominant and stable form. nih.gov

However, the relative stability of these isomers can be significantly altered upon protonation or deprotonation. nih.gov Computational and experimental studies on related cyanovinyl derivatives indicate that upon either gaining or losing a proton, the E isomer becomes markedly more stable than the Z isomer. nih.gov Consequently, in ionic states within the gas phase, the E isomer is the expected predominant species. nih.gov This shift in stability suggests that reactions involving proton transfer can serve as a pathway for Z/E isomerization.

Table 1: Relative Isomer Stability of Cyanovinyl Derivatives

State Dominant Isomer Relative Stability
Neutral (Gas Phase) Z More Stable
Protonated (Gas Phase) E More Stable

This interactive table summarizes the relative stability of Z and E isomers of cyanovinyl derivatives in different chemical states based on gas-phase studies.

2-Propenenitrile, 3-hydroxy- exists in equilibrium with its tautomer, 2-cyanoacetaldehyde. This type of constitutional isomerism, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. quirkyscience.comyoutube.com The "enol" form is 2-propenenitrile, 3-hydroxy- (containing a C=C double bond and a hydroxyl group), while the "keto" form is 2-cyanoacetaldehyde (containing a carbonyl group). quirkyscience.com

For the parent compound, vinyl alcohol, the equilibrium heavily favors the keto form (acetaldehyde) due to its greater stability, with a difference of over 42 kJ/mol. quirkyscience.com Isotopic labeling techniques, particularly using deuterium, have been instrumental in clarifying the tautomeric behavior between 3-hydroxy-2-propenenitrile and its cyanoacetaldehyde form in the gas phase. evitachem.com

Protonation and Deprotonation Behavior in Solution and Gas Phase

Alcohols are generally weak Brønsted acids, with pKa values typically ranging from 15 to 20. libretexts.org However, the presence of the electron-withdrawing cyano group significantly influences the acidity of 2-propenenitrile, 3-hydroxy-. Gas-phase studies using Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry have provided key insights into its intrinsic acidity and basicity.

Acidity: The gas-phase acidity (ΔG°acid) of 3-hydroxy-2-propenenitrile has been determined to be approximately 335 kJ/mol. evitachem.com This indicates it is significantly more acidic than vinyl alcohol and other non-cyano analogs. evitachem.comresearchgate.net The loss of a proton occurs preferentially from the hydroxyl group rather than from the carbon-carbon double bond. nih.govresearchgate.net

Basicity: In the gas phase, protonation occurs exclusively at the nitrogen atom of the cyano group, rather than at the hydroxyl oxygen. nih.govevitachem.comresearchgate.net This has been confirmed by isotopic labeling studies. evitachem.com The gas-phase basicity (GB) for related cyanovinyl derivatives is approximately 780 kJ mol-1. nih.gov The preference for N-protonation is attributed to push-pull electronic effects within the molecule. nih.gov

Table 2: Gas-Phase Thermochemical Data for 3-Hydroxy-2-propenenitrile and Related Compounds

Compound/Derivative Property Value
3-Hydroxy-2-propenenitrile Gas-Phase Acidity (ΔG°acid) ~335 kJ/mol evitachem.com

This interactive table presents key gas-phase acidity and basicity values for 3-hydroxy-2-propenenitrile and related compounds.

The cyano (-C≡N) group is strongly electron-withdrawing and significantly modifies the electronic properties of the vinyl alcohol structure, impacting its reactivity, acidity, and basicity.

Increased Acidity: The primary electronic effect of the cyano group is a substantial increase in the acidity of the hydroxyl proton. researchgate.net This occurs because the cyano group effectively stabilizes the resulting conjugate base (anion) through resonance and inductive effects. nih.govresearchgate.netmasterorganicchemistry.com Upon deprotonation, the negative charge on the oxygen atom is delocalized over the molecule, including the cyano group, making the anion more stable and the parent alcohol a stronger acid. nih.govresearchgate.net This acidity-strengthening effect is a direct result of the greater stabilization of the anion compared to the neutral molecule. nih.govresearchgate.net

Site of Protonation: While the cyano group is electron-withdrawing, its nitrogen atom possesses a lone pair of electrons, making it a site for protonation. In 3-hydroxy-2-propenenitrile, the cyano nitrogen is the most basic site in the molecule. nih.govresearchgate.net Studies on related acrylonitrile (B1666552) derivatives show that the nature of other substituents has only a weak effect on the intrinsic basicity of the cyano group. nih.gov

Structural Changes: Deprotonation at the hydroxyl group leads to significant charge delocalization in the resulting anion, causing structural changes within the molecule. nih.gov

Stereochemistry and Conformational Analysis of 2 Propenenitrile, 3 Hydroxy

Geometric Isomerism (Z/E Configurations) and their Stability

Geometric isomerism, also referred to as cis-trans or E/Z isomerism, arises in 2-propenenitrile, 3-hydroxy- due to the restricted rotation around the C=C double bond. This results in two distinct planar arrangements of the substituent groups:

Z-isomer (cis): The hydroxyl (-OH) group and the nitrile (-CN) group are on the same side of the double bond.

E-isomer (trans): The hydroxyl (-OH) group and the nitrile (-CN) group are on opposite sides of the double bond.

Computational studies have established that the Z-isomer is significantly more stable than the E-isomer . This enhanced stability is not due to sterics, but is overwhelmingly attributed to the formation of a strong intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the nitrogen atom of the nitrile group (O-H···N) in the Z configuration. This interaction is geometrically impossible in the E-isomer. For a related compound, 3-amino-2-propenenitrile, a similar stability pattern is observed, with the Z-isomer being the more energetically favored. researchgate.net In the analogous sulfur-containing molecule, 3-mercapto-2-propenenitrile, quantum chemical calculations also predict the Z-isomer to be the global minimum, stabilized by an intramolecular S-H···N hydrogen bond. nih.gov

Conformational Preferences and Intramolecular Interactions

Beyond geometric isomerism, 2-propenenitrile, 3-hydroxy- exhibits conformational isomerism due to rotation around the C-O single bond. This rotation primarily concerns the orientation of the hydroxyl hydrogen relative to the C=C-C framework.

For each geometric isomer (Z and E), two primary conformations of the hydroxyl group are considered: trans (or anti) and gauche. These terms describe the dihedral angle of the H-O-C=C atoms.

Trans (t) conformer: The hydroxyl hydrogen is oriented away from the double bond, resulting in a planar or near-planar arrangement with a dihedral angle of approximately 180°. This is also referred to as the antiperiplanar conformation.

Gauche (g) conformer: The hydroxyl hydrogen is rotated out of the molecular plane, with a dihedral angle of roughly 60°.

Computational studies on cyanovinyl alcohol have identified four stable isomers: Z-trans (Zt), Z-gauche (Zg), E-trans (Et), and E-gauche (Eg). researchgate.net The relative energies determine the most probable conformations. For many simple alcohols like ethanol, gauche and anti (trans) conformers can have nearly equal energies. ustc.edu.cnresearchgate.netuni-koeln.de

The dominant factor governing the conformational preference in 2-propenenitrile, 3-hydroxy- is the formation of an intramolecular hydrogen bond. This interaction is only possible in the Z-isomer, where the hydroxyl proton (donor) and the nitrile nitrogen (acceptor) are in close proximity.

This O-H···N hydrogen bond has a profound stabilizing effect, particularly on the Z-trans conformer . In this planar arrangement, the orbital overlap and geometric alignment between the donor and acceptor are maximized. This interaction effectively "locks" the hydroxyl group in the trans position, making the Z-trans conformer the most stable of all possible isomers and conformers (the global minimum). nih.gov The stabilization energy from this hydrogen bond significantly outweighs the energy differences between the trans and gauche forms that might be observed in the E-isomer, where no such hydrogen bonding can occur.

The presence of this hydrogen bond can be verified experimentally through infrared (IR) spectroscopy. The O-H stretching frequency for a hydrogen-bonded hydroxyl group is typically observed at a lower wavenumber (red-shifted) and appears as a broader band compared to a "free" (non-hydrogen-bonded) O-H group. researchgate.netstudylib.netmsu.eduyoutube.com

Table 1: Relative Stability of Isomers and Conformers of 2-Propenenitrile, 3-hydroxy-
Isomer/ConformerGeometric ConfigurationHydroxyl ConformationKey Stabilizing InteractionPredicted Relative Stability
Z-transZ (cis)transStrong Intramolecular H-Bond (O-H···N)Most Stable (Global Minimum)
Z-gaucheZ (cis)gaucheWeaker/No Intramolecular H-BondLess Stable than Z-trans
E-transE (trans)transNoneLess Stable than Z-isomers
E-gaucheE (trans)gaucheNoneLess Stable than Z-isomers

Spectroscopic and Advanced Characterization Techniques in Research on 2 Propenenitrile, 3 Hydroxy

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Isomer Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uwimona.edu.jmmasterorganicchemistry.comyoutube.com For 2-Propenenitrile, 3-hydroxy-, the IR spectrum provides a unique fingerprint based on its characteristic vibrational modes.

Key vibrational modes for 2-Propenenitrile, 3-hydroxy- include:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretching: Absorptions for the vinylic C-H bonds typically appear just above 3000 cm⁻¹, while any sp³ C-H stretches would be just below 3000 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band in the range of 2210-2260 cm⁻¹ is a definitive indicator of the nitrile functional group. mdpi.com

C=C Stretching: The carbon-carbon double bond of the vinyl group will show an absorption band in the 1620-1680 cm⁻¹ region.

C-O Stretching: The carbon-oxygen single bond stretch is typically observed in the 1050-1150 cm⁻¹ range.

IR spectroscopy is particularly effective in differentiating isomers. hpst.czyoutube.com For 2-Propenenitrile, 3-hydroxy-, geometric isomers (E/Z or cis/trans) can be distinguished by subtle shifts in the fingerprint region (below 1600 cm⁻¹), particularly in the C-H bending frequencies. hpst.cz For example, the out-of-plane C-H bending vibrations are sensitive to the stereochemistry around the double bond. Structural isomers would present distinctly different spectra; for instance, an isomer lacking the hydroxyl group or the nitrile group would show the absence of their respective characteristic absorption bands. hpst.cz

Table 1: Expected IR Absorption Bands for 2-Propenenitrile, 3-hydroxy-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH) O-H Stretch 3200 - 3600 Strong, Broad
Vinyl (=C-H) C-H Stretch 3010 - 3100 Medium
Nitrile (-C≡N) C≡N Stretch 2210 - 2260 Strong, Sharp
Alkene (C=C) C=C Stretch 1620 - 1680 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Differentiation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. jchps.comresearchgate.netethz.ch By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the connectivity of atoms can be mapped out.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Propenenitrile, 3-hydroxy- would provide information about the number and environment of the different hydrogen atoms.

-OH Proton: A signal for the hydroxyl proton would appear, its chemical shift being variable and dependent on solvent and concentration.

Vinylic Protons: The two protons on the C=C double bond would likely appear as distinct signals in the vinyl region (typically 5-7 ppm). Their coupling constant (J-value) would be crucial for determining the stereochemistry. A larger coupling constant is characteristic of a trans relationship between the protons, while a smaller coupling constant suggests a cis relationship.

-CH₂- Proton (if applicable to an isomer): For a saturated isomer like 3-hydroxypropionitrile, distinct signals for the two methylene groups (-CH₂-OH and -CH₂-CN) would be observed, typically as triplets due to coupling with each other. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms in the molecule.

Nitrile Carbon (-C≡N): This carbon is typically deshielded and appears in the 115-125 ppm region.

Alkene Carbons (-C=C-): The two carbons of the double bond would give signals in the alkene region (100-150 ppm).

Carbonyl Carbon (if applicable to an isomer): For an isomeric aldehyde or ketone, a signal in the highly deshielded region (170-210 ppm) would be present.

NMR is highly effective for differentiating isomers. jchps.com For example, the ¹H NMR spectra of the E and Z isomers of 2-Propenenitrile, 3-hydroxy- would exhibit different coupling constants for the vinylic protons, allowing for unambiguous assignment. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Data for 2-Propenenitrile, 3-hydroxy-

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity / Coupling
¹H -OH Variable Singlet (broad)
¹H H -C=C-CN ~6.0 - 7.0 Doublet
¹H H-C=C-H ~5.5 - 6.5 Doublet
¹³C -C ≡N 115 - 125 -
¹³C HO-C =C 140 - 160 -

Mass Spectrometry (MS) Applications in Characterization and Fragmentation Pathway Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. vanderbilt.edu For 2-Propenenitrile, 3-hydroxy-, electron ionization (EI) MS would likely produce a molecular ion peak (M⁺) corresponding to its molecular weight (69.06 g/mol ). nih.gov

The fragmentation of the molecular ion provides clues to the molecule's structure. Common fragmentation pathways for cyanohydrins involve the loss of small, stable neutral molecules. nasa.gov

Loss of HCN: A prominent peak at [M-27]⁺ would be expected, resulting from the elimination of hydrogen cyanide.

Loss of H₂O: A peak at [M-18]⁺ could arise from the loss of a water molecule.

Loss of CO: A peak corresponding to [M-28]⁺ might be observed from the loss of carbon monoxide.

These fragmentation patterns are diagnostic and help confirm the presence of the hydroxyl and nitrile functional groups. whitman.edu

Chemical Ionization (CI) is a softer ionization technique compared to EI. It typically results in less fragmentation and a more prominent protonated molecular ion peak, [M+H]⁺. This is particularly useful for compounds where the molecular ion is unstable and not observed in the EI spectrum. CIMS can aid in isomer differentiation as the stability of the [M+H]⁺ ion and its subsequent fragmentation can be subtly different for various isomers, leading to distinguishable spectra under controlled conditions.

Microwave Spectroscopy for Rotational Constants and Molecular Structure Determination

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides extremely precise values for the rotational constants of a molecule, which are inversely related to its moments of inertia.

From the rotational constants of 2-Propenenitrile, 3-hydroxy- and its isotopically substituted analogues, a detailed and highly accurate molecular structure can be determined, including bond lengths and bond angles in the gas phase. This method is exceptionally powerful for distinguishing between the E and Z isomers, as they would have significantly different moments of inertia and therefore distinct rotational spectra. The high resolution of this technique allows for the precise determination of the molecular geometry, which is fundamental to understanding its chemical properties. harvard.edunist.gov

Table 3: Information Obtainable from Microwave Spectroscopy

Parameter Description
Rotational Constants (A, B, C) Determined from the frequencies of rotational transitions.
Moments of Inertia Calculated from the rotational constants.
Bond Lengths Derived from the moments of inertia of multiple isotopologues.
Bond Angles Derived from the moments of inertia of multiple isotopologues.

Electronic Absorption and Electron Paramagnetic Resonance (EPR) Studies

Electronic absorption spectroscopy (UV-Visible spectroscopy) provides information about the electronic transitions within a molecule. For 2-Propenenitrile, 3-hydroxy-, the presence of the nitrile (-C≡N) and alkene (C=C) chromophores, which are in conjugation, would lead to characteristic absorptions in the ultraviolet region. The expected transitions include a π → π* transition associated with the C=C-C≡N conjugated system and a weaker n → π* transition associated with the non-bonding electrons on the nitrogen atom. The position of the absorption maximum (λ_max) is sensitive to the solvent polarity and the extent of conjugation.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal complexes. wikipedia.org 2-Propenenitrile, 3-hydroxy- itself is a diamagnetic molecule with no unpaired electrons and therefore is EPR-silent. However, EPR can be a valuable tool for studying its interactions with paramagnetic species. For instance, if 2-Propenenitrile, 3-hydroxy- binds to a paramagnetic metal center in a catalyst or an enzyme, the resulting complex could be studied by EPR to probe the coordination environment and the nature of the interaction. researchgate.netnih.govbiointerfaceresearch.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of 2-Propenenitrile, 3-hydroxy-, a precise electron density map of the molecule can be generated.

This technique provides unambiguous information on:

Atomic Coordinates: The exact position of each atom in the crystal lattice.

Bond Lengths and Angles: Highly accurate measurements of the molecular geometry in the solid state.

Conformation: The specific spatial arrangement of atoms.

Intermolecular Interactions: Details of hydrogen bonding, van der Waals forces, and crystal packing.

Obtaining a crystal structure would definitively establish the stereochemistry (E or Z) of the isomer present in the crystal and provide invaluable data on how the molecules interact with each other in the solid phase. researcher.lifersc.orgnih.gov

Computational and Theoretical Chemistry Studies of 2 Propenenitrile, 3 Hydroxy

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods used to solve the electronic structure of molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost.

2-Propenenitrile, 3-hydroxy- can exist as multiple isomers and conformers due to the C=C double bond and rotation around the C-O single bond. Computational studies have focused on identifying the most stable forms of this molecule in the gas phase.

The molecule presents as two geometric isomers, Z (zusammen) and E (entgegen), based on the arrangement of substituents around the C=C double bond. Furthermore, for each isomer, rotation of the hydroxyl (-OH) group gives rise to different conformers, typically labeled trans (t) or gauche (g).

High-level computational studies have been performed to determine the relative energies of these various forms. One such study, using revDSD/junTZ + hZPE level of theory, predicted the energetic landscape of the four primary conformers. The results indicate that the Zg-cyanovinylalcohol conformer is the most stable. The relative energies of the other conformers were calculated with respect to this global minimum.

Table 1: Relative Energies of 2-Propenenitrile, 3-hydroxy- Conformers

ConformerRelative Energy (kJ mol-1)
Zg-cyanovinylalcohol0.0 (Global Minimum)
Eg-cyanovinylalcohol9.3
Et-cyanovinylalcohol10.3
Zt-cyanovinylalcohol13.5
Data derived from computational studies predicting the relative stability of different conformers.

The higher energy of the Zt conformer is attributed to steric hindrance between the hydroxyl and cyano groups. These findings are consistent with other theoretical calculations which also identify the Z-isomer as the most dominant species in the gas phase. The stability of these conformers is crucial for understanding the molecule's behavior and reactivity in different environments.

While specific computational studies detailing the predicted spectroscopic parameters for 2-Propenenitrile, 3-hydroxy- are not widely available in the literature, the methodologies for such predictions are well-established.

Infrared (IR) Frequencies: DFT methods, particularly with hybrid functionals like B3LYP, are routinely used to compute the vibrational frequencies of molecules. chemrxiv.org A geometry optimization is first performed to find the minimum energy structure, followed by a frequency calculation. This analysis yields a set of vibrational modes and their corresponding frequencies and intensities, which can be used to simulate the theoretical IR spectrum of the molecule. researchgate.net These predicted spectra are invaluable for interpreting experimental IR data and assigning specific absorption bands to molecular vibrations, such as O-H stretching, C≡N stretching, C=C stretching, and various bending modes.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of computational chemistry. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane). Such calculations can predict the ¹H and ¹³C NMR spectra, aiding in structure elucidation and confirming the presence of different isomers or conformers in a sample. nih.gov

Molecular Dynamics Simulations and Conformational Searching

To complement the static picture provided by geometry optimizations, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of 2-Propenenitrile, 3-hydroxy-. nih.govifmo.ru MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the environment (like a solvent) on molecular structure. researchgate.netdrugdesign.org

For a molecule with multiple rotatable bonds like 2-Propenenitrile, 3-hydroxy-, MD simulations can explore the potential energy surface and the transitions between different conformers (Zg, Eg, etc.). researchgate.net This allows for the study of the conformational landscape, revealing which shapes the molecule is likely to adopt at a given temperature and how quickly it can interconvert between them.

Conformational searching algorithms represent a more systematic approach to identifying low-energy conformers. These methods, which can include techniques like genetic algorithms or simulated annealing, explore the vast conformational space of a molecule to locate stable geometries. This is particularly important for flexible molecules where manual identification of all relevant conformers is impractical. The results from conformational searches provide a set of low-energy structures that can be further analyzed using higher-level DFT or ab initio methods to refine their energies and properties.

Quantum Chemical Analysis of Electronic Structure and Bonding

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netirjweb.comwuxiapptec.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wuxiapptec.com

For 2-Propenenitrile, 3-hydroxy-, the distribution of the HOMO and LUMO determines its reactive sites. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. irjweb.com Computational studies indicate that for molecules containing a cyano group, the HOMO often has significant localization on the nitrogen atom. This is consistent with findings that protonation of 2-Propenenitrile, 3-hydroxy- occurs at the cyano group, suggesting that the nitrogen atom is the most nucleophilic and basic site in the molecule. FMO analysis helps to rationalize this reactivity by showing where the molecule is most likely to interact with electrophiles.

The distribution of electron charge within a molecule is fundamental to its structure and reactivity. DFT calculations can provide detailed information about charge distribution through various methods, such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or by generating Molecular Electrostatic Potential (MEP) maps. nih.govmdpi.com

An MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For 2-Propenenitrile, 3-hydroxy-, the MEP map would be expected to show a negative potential around the nitrogen atom of the cyano group and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic interaction.

Quantum chemical calculations also allow for the determination of various reactivity descriptors . researchgate.netajchem-a.com These include:

Ionization Potential (I): The energy required to remove an electron (related to -EHOMO).

Electron Affinity (A): The energy released when an electron is added (related to -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Computational studies have determined the gas-phase acidity and basicity of 2-Propenenitrile, 3-hydroxy-. It is predicted to be a stronger base than its sulfur-containing analogue (3-mercapto-2-propenenitrile) but a weaker acid. The presence of the electron-withdrawing cyano group significantly stabilizes the deprotonated (anionic) form of the molecule, thereby increasing its acidity compared to unsubstituted vinyl alcohol. These descriptors provide a quantitative basis for understanding and predicting the chemical behavior of the molecule. nih.gov

Thermochemical Calculations (e.g., Enthalpies of Formation, Proton Affinities)

Proton affinity is a measure of the gas-phase basicity of a molecule. Theoretical and experimental studies on analogous cyanovinyl compounds, such as aminoacrylonitrile, have shown that the protonation site is consistently the nitrogen atom of the cyano group. This preference is attributed to the "push-pull" electronic effect, where the electron-donating substituent (in this case, the hydroxyl group) increases the electron density at the cyano group, making the nitrogen atom more basic.

The gas-phase acidity of cyanovinyl derivatives has been found to be significantly greater than that of the corresponding vinyl compounds. This enhanced acidity is due to the stabilization of the resulting anion upon deprotonation, where the negative charge can be delocalized through the conjugated π-system, which includes the cyano group. For 2-propenenitrile, 3-hydroxy-, deprotonation would likely occur at the hydroxyl group, and the resulting alkoxide ion would be stabilized by resonance.

While specific calculated values for the enthalpy of formation and proton affinity of 2-propenenitrile, 3-hydroxy- are not prominently reported, the general trends observed in related molecules suggest that the hydroxyl group will influence these properties through inductive and resonance effects.

Table 1: Summary of Theoretical Thermochemical Data for 2-Propenenitrile, 3-hydroxy- and Related Compounds

Property2-Propenenitrile, 3-hydroxy- (Predicted Trends)Related Cyanovinyl Derivatives (General Findings)
Enthalpy of Formation Data not available in searched literature.Varies based on substituents.
Proton Affinity Protonation is predicted to occur at the cyano nitrogen. The hydroxyl group is expected to influence the basicity.Protonation occurs at the cyano group. Basicity is influenced by the electronic nature of the substituent.
Gas-Phase Acidity Expected to be a stronger acid than corresponding vinyl alcohols due to cyano group stabilization of the conjugate base.Significantly stronger acids than their vinyl analogues.

Note: The table reflects general trends and predictions based on the available literature for related compounds, as direct computational data for 2-propenenitrile, 3-hydroxy- was not found in the performed searches.

Mechanistic Computational Studies of Reaction Pathways

Detailed computational studies focusing specifically on the reaction pathways of 2-propenenitrile, 3-hydroxy- are not extensively documented in the reviewed literature. However, theoretical investigations into the reactivity of related molecules, such as acrylonitrile (B1666552) and other substituted acrylonitriles, can provide a basis for understanding the potential reaction mechanisms involving 2-propenenitrile, 3-hydroxy-.

The presence of multiple functional groups—a hydroxyl group, a carbon-carbon double bond, and a nitrile group—suggests that 2-propenenitrile, 3-hydroxy- can participate in a variety of chemical transformations. Computational studies on similar systems often explore reaction pathways such as:

Addition Reactions: The carbon-carbon double bond is susceptible to electrophilic and nucleophilic addition reactions. Theoretical studies on acrylonitrile have investigated the mechanism of reactions such as the addition of hydroxyl radicals.

Reactions of the Nitrile Group: The cyano group can undergo hydrolysis, reduction, or cycloaddition reactions. Computational studies have been used to elucidate the mechanisms of nitrile hydration and conversion to other functional groups.

Tautomerism: The potential for tautomerism is an important aspect of the chemistry of 2-propenenitrile, 3-hydroxy-. Computational studies can be employed to determine the relative stabilities of tautomers, such as the keto-enol tautomerism between 3-hydroxy-2-propenenitrile and 2-cyanoacetaldehyde. Isotopic labeling studies have been suggested as a method to experimentally probe this tautomeric behavior in the gas phase.

While specific mechanistic computational studies for 2-propenenitrile, 3-hydroxy- are lacking, the principles from theoretical work on related α,β-unsaturated nitriles and alcohols can be applied to predict its reactivity. Such studies would likely involve density functional theory (DFT) or other ab initio methods to map out potential energy surfaces, locate transition states, and calculate activation energies for various reaction pathways.

Table 2: Potential Reaction Pathways for 2-Propenenitrile, 3-hydroxy- Based on Computational Studies of Analogous Systems

Reaction TypePotential Reaction PathwayInsights from Computational Studies on Related Compounds
Tautomerism Keto-enol tautomerization to 2-cyanoacetaldehyde.Isotopic labeling studies can elucidate tautomeric equilibria in the gas phase.
Addition to C=C Reaction with radicals (e.g., OH•) or nucleophiles.Studies on acrylonitrile show that OH• addition to the double bond is a significant reaction pathway.
Nitrile Group Chemistry Hydrolysis to an amide or carboxylic acid.The mechanism of nitrile hydrolysis is a well-studied area in computational chemistry.

Note: This table is based on plausible reaction pathways inferred from computational studies on structurally related molecules, as direct mechanistic studies for 2-propenenitrile, 3-hydroxy- were not identified.

Advanced Applications in Organic Synthesis and Materials Science

2-Propenenitrile, 3-hydroxy- as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are fundamental in pharmaceutical and agrochemical industries for the creation of single-enantiomer drugs and compounds with enhanced efficacy. nih.gov The structure of 2-Propenenitrile, 3-hydroxy- offers significant potential as a chiral synthon. In asymmetric synthesis, the goal is to construct homochiral compounds from non-chiral starting materials, often using chiral catalysts. nih.gov

The presence of both a hydroxyl (-OH) and a nitrile (-CN) group allows for stereoselective modifications, making it a valuable intermediate for constructing more complex chiral molecules. evitachem.com For instance, techniques like asymmetric hydrogenation can be employed to create stereocenters, leading to enantiomerically pure products. nih.gov The development of synthetic routes to strategically protected derivatives of such multifunctional building blocks is crucial for their application in organic synthesis. nih.govresearchgate.net The ability to selectively react at either the hydroxyl or nitrile group enables the stepwise construction of complex molecular architectures, which is a cornerstone of modern drug discovery and natural product synthesis. nih.govillinois.edu

Role as an Intermediate in the Production of Specific Chemical Compounds

2-Propenenitrile, 3-hydroxy- serves as a key precursor in the synthesis of several important chemical compounds, ranging from biological molecules to polymers and insecticides.

2-Propenenitrile, 3-hydroxy-, often in the form of its sodium or lithium salt (3-hydroxyacrylonitrile salt), is a key raw material in the industrial production of cytosine, one of the fundamental bases in DNA and RNA. patsnap.comgoogle.comgoogle.com The synthesis process generally involves a few key steps.

A common pathway is the Pinner synthesis method, which avoids the use of urea (B33335) in some modern variations. patsnap.comgoogle.com The process can be summarized as follows:

Amination : The 3-hydroxyacrylonitrile (B13036262) salt is reacted with ammonia (B1221849), often in an ammonia-methanol solution, to generate 3-aminoacrylonitrile. patsnap.com

Intermediate Formation : The resulting 3-aminoacrylonitrile is then reacted with a carbonate ester, such as dimethyl carbonate, to form an intermediate. patsnap.com

Cyclization : This intermediate undergoes a cyclization reaction with ammonia in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) to yield cytosine. patsnap.com

An alternative route involves reacting 3,3-diethoxy propionitrile, a derivative of 3-hydroxyacrylonitrile, with urea in the presence of sodium ethoxide to form the cytosine ring. google.com These methods provide a more direct and industrially scalable route to cytosine compared to older, multi-step processes. google.com

StepReactantsProductReference
1. Amination3-hydroxyacrylonitrile salt, Ammonia3-Aminoacrylonitrile patsnap.com
2. Intermediate Formation3-Aminoacrylonitrile, Dimethyl CarbonateCarbonate Intermediate patsnap.com
3. CyclizationCarbonate Intermediate, Ammonia, DBU/DBNCytosine patsnap.com

In the agrochemical industry, 2-Propenenitrile, 3-hydroxy- is used as a raw material for the production of various herbicides and insecticides. nbinno.com While direct synthesis pathways from this specific precursor to final pyrethroid products are proprietary, its structural motifs are relevant. Synthetic procedures have been described for creating key metabolites of the pyrethroid insecticide Deltamethrin, such as 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol derivatives. iaea.orgiaea.org These syntheses highlight the importance of C3 building blocks with hydroxyl functionality in constructing the complex ester and alcohol portions of pyrethroid molecules. The versatility of 2-Propenenitrile, 3-hydroxy- makes it a valuable starting point for agrochemical synthesis. nbinno.com

2-Propenenitrile, 3-hydroxy- (also known as 3-hydroxypropionitrile) is a direct precursor to 3-hydroxypropionic acid (3-HP), a significant platform chemical. nbinno.commdpi.com 3-HP is the monomer used to produce poly(3-hydroxypropionate) [poly(3HP)], a biodegradable and biocompatible polyester (B1180765) with promising applications as a bioplastic. nih.govnih.govfrontiersin.org

While no known wild-type organism naturally produces poly(3HP), several biosynthetic pathways have been engineered in microorganisms like E. coli and S. blattae to produce it from various carbon sources, including glycerol (B35011). nih.govnih.gov These pathways convert the carbon source into 3-hydroxypropionyl-CoA (3-HP-CoA), which is then polymerized by a PHA (polyhydroxyalkanoate) synthase enzyme. nih.govnih.gov

Key Biosynthetic Routes for Poly(3HP) Production:

Pathway NameKey StepsHost Organism ExampleReference
PduP Route Dehydration of glycerol to 3-HPA, followed by oxidation and CoA ligation to 3-HP-CoA, and polymerization.S. blattae nih.govnih.gov
Malonyl-CoA Route Acetyl-CoA is converted to Malonyl-CoA, which is then reduced to 3-HP and activated to 3-HP-CoA for polymerization.R. eutropha frontiersin.orgnih.gov

Chemically, poly(3HP) can be synthesized through methods like the ring-opening polymerization of β-propiolactone or via condensation polymerization of 3-hydroxypropionic acid. nih.govgoogle.com The incorporation of 3-HP monomers into other polymers, such as poly(3-hydroxybutyrate), can improve the material's physical properties by reducing crystallinity and increasing flexibility, making it suitable for applications in packaging, medicine, and agriculture. nih.gov

The dual functionality of 2-Propenenitrile, 3-hydroxy- makes it an excellent starting point for creating diverse organic scaffolds. evitachem.com The hydroxyl group can undergo reactions such as oxidation, esterification, or etherification, while the nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine. nih.gov This reactivity allows for the synthesis of a wide array of derivatives. For example, it can be used to create β-hydroxy acids, β-amino alcohols, and other multifunctional compounds that serve as backbones for new pharmaceuticals or materials. crossref.org The ability to selectively manipulate these functional groups provides a powerful tool for medicinal chemists and material scientists to build novel molecular frameworks.

Use in Synthetic Pathways for Other Industrially Relevant Chemicals

Beyond its role in specialized applications, 2-Propenenitrile, 3-hydroxy- is a precursor to several high-volume, industrially relevant chemicals. nbinno.com Its conversion to 3-hydroxypropionic acid (3-HP) is a key step, as 3-HP itself is a valuable platform chemical. mdpi.com From 3-HP, several important industrial chemicals can be derived. nbinno.comresearchgate.net

Key Industrial Chemicals Derived from 2-Propenenitrile, 3-hydroxy-:

Derived ChemicalSynthetic TransformationIndustrial ApplicationReference
Acrylic Acid Dehydration of 3-HPProduction of polyacrylates (plastics, coatings, adhesives) nbinno.commdpi.com
Acrylamide (B121943) Conversion from 3-HPProduction of polyacrylamide (water treatment, papermaking) nbinno.commdpi.com
1,3-Propanediol Reduction of 3-HPProduction of polymers like polytrimethylene terephthalate (B1205515) (PTT) mdpi.com
Malonic Acid Oxidation of 3-HPSpecialty chemicals, pharmaceuticals mdpi.combiosynth.com

This versatility establishes 2-Propenenitrile, 3-hydroxy- as a valuable bio-based building block that can connect renewable feedstocks to a broad range of existing chemical markets. nbinno.commdpi.com

Enzymatic Synthesis and Biocatalytic Transformations of Hydroxynitriles

Hydroxynitrile Lyase (HNL) Mechanisms and Substrate Specificity

Hydroxynitrile lyases catalyze the reversible cleavage of a C-C bond, breaking down cyanohydrins into a carbonyl compound (an aldehyde or ketone) and hydrogen cyanide (HCN). ebi.ac.uk In synthesis, the reverse reaction is exploited to form enantiomerically pure cyanohydrins. ebi.ac.uk The substrate specificity of HNLs varies widely, with different enzymes showing preferences for aromatic, aliphatic, or heterocyclic aldehydes and ketones. ebi.ac.uknih.gov For the synthesis of 2-Propenenitrile, 3-hydroxy-, an HNL with high activity towards small, aliphatic carbonyl compounds would be required.

HNLs have evolved from different protein superfamilies, leading to varied structural folds and catalytic mechanisms. A significant number of HNLs, including the well-studied (S)-selective HNL from the rubber tree Hevea brasiliensis (HbHNL), belong to the α/β-hydrolase superfamily. ebi.ac.uknih.gov These enzymes typically possess a catalytic triad, commonly composed of serine, histidine, and aspartate residues, which is essential for their catalytic function. iucr.org

The proposed mechanism for an α/β-hydrolase fold HNL, such as HbHNL, involves the following key steps for the cleavage of a cyanohydrin ebi.ac.uk:

A histidine residue, acting as a general base, deprotonates the hydroxyl group of the cyanohydrin substrate, which is positioned in the active site. This histidine is part of the Ser-His-Asp triad. ebi.ac.uk

This initial deprotonation facilitates the elimination of the cyanide ion. ebi.ac.uk

The cleavage of the C-C bond is assisted by the stabilization of the transient negative charge on the cyanide by a positively charged residue, often a lysine, in the active site. ebi.ac.uk

The cyanide ion then abstracts a proton from the protonated histidine, regenerating the catalytic base and releasing HCN and the carbonyl product. ebi.ac.uk

For the synthesis reaction, this mechanism is simply reversed. Other HNLs may utilize different mechanisms, such as those involving a metal cofactor, like the Zn2+-containing HNL from Linum usitatissimum. nih.gov

Table 1: Key Residues in the Catalytic Mechanism of Hevea brasiliensis HNL (HbHNL)

Residue Role in Catalysis Reference
Ser80 Part of the catalytic triad; its conformation changes upon substrate binding. ebi.ac.uk
His235 Acts as the catalytic base, deprotonating the substrate's hydroxyl group. ebi.ac.uk
Asp207 Completes the Ser-His-Asp catalytic triad, orienting the histidine residue. iucr.org
Lys236 Stabilizes the departing cyanide ion and modulates the pKa of the catalytic histidine. ebi.ac.uk

A key advantage of HNLs in synthesis is their ability to produce chiral cyanohydrins with high enantiomeric purity. acs.org HNLs are classified as either (R)-selective or (S)-selective, depending on the stereochemistry of the cyanohydrin product they generate. This stereoselectivity is dictated by the specific three-dimensional architecture of the enzyme's active site, which orients the incoming substrates (carbonyl compound and cyanide) in a precise manner.

While many HNLs show a strong preference for aromatic aldehydes, several are known to accept aliphatic aldehydes and ketones, which would be necessary for the synthesis of 2-Propenenitrile, 3-hydroxy-. nih.govnih.gov For example, the (S)-selective HNL from Manihot esculenta (MeHNL) can catalyze the addition of HCN to aliphatic aldehydes and methyl ketones. ebi.ac.ukresearchgate.net Conversely, the (R)-selective HNL from Arabidopsis thaliana is also capable of converting a wide range of aliphatic aldehydes and ketones. nih.gov The choice of HNL is therefore critical for obtaining the desired enantiomer of a specific hydroxynitrile. However, the tolerance of HNLs for aliphatic substrates is generally poorer than for aromatic ones. nih.gov

Engineering of Hydroxynitrile Lyases for Enhanced Biocatalytic Properties

To overcome the limitations of naturally occurring HNLs, such as low stability, limited substrate scope, or insufficient activity, protein engineering techniques have been extensively applied. acs.org Methods like directed evolution and site-directed mutagenesis are used to create enzyme variants with improved characteristics.

Integration of Biocatalysis in Multi-Step Synthetic Sequences

The hydroxynitrile products from HNL-catalyzed reactions are versatile intermediates that can be converted into other valuable chiral molecules, such as α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols. researchgate.netresearchgate.net Integrating the HNL-catalyzed step into a multi-enzyme or chemoenzymatic cascade allows for the efficient, one-pot synthesis of these downstream products, avoiding costly intermediate purification steps. researchgate.net

An example of such a cascade is the combination of an HNL with a nitrile hydratase (NHase). In this sequence, the HNL first catalyzes the enantioselective formation of the cyanohydrin. Subsequently, the NHase converts the nitrile group of the cyanohydrin into an amide group, producing a chiral α-hydroxy amide. researchgate.net This bienzymatic cascade has been demonstrated for the production of enantiomerically enriched aliphatic α-hydroxy amides from their corresponding aldehydes. researchgate.net Such chemoenzymatic cascades are powerful tools for building molecular complexity with high stereocontrol. researchgate.netmdpi.comnih.gov

Nitrile Hydratase and Amidase Activity in Hydroxynitrile Conversion

The nitrile group of 2-Propenenitrile, 3-hydroxy- can be further transformed using a bienzymatic system found in some microorganisms, notably from the genus Rhodococcus. nih.govnih.gov This system involves two key enzymes: nitrile hydratase (NHase) and amidase. wikipedia.org

Nitrile Hydratase (NHase): This metalloenzyme catalyzes the hydration of the nitrile group (-C≡N) to the corresponding primary amide (-CONH2). researchgate.net NHases are used industrially for the production of amides like acrylamide (B121943) and nicotinamide. mdpi.comnih.gov The enzyme contains either a non-heme iron or a non-corrin cobalt ion in its active site. wikipedia.org

Amidase: This enzyme then catalyzes the hydrolysis of the amide to a carboxylic acid (-COOH) and ammonia (B1221849). nih.gov

The sequential action of NHase and amidase provides a pathway to convert a hydroxynitrile into its corresponding α-hydroxy acid. wikipedia.org Strains like Rhodococcus rhodochrous are known to possess both nitrile hydratase and amidase activity, enabling them to hydrolyze aliphatic nitriles. nih.gov The relative activities of these two enzymes can determine the final product; if amidase activity is low or inhibited, the α-hydroxy amide can be isolated as the primary product. nih.govnih.gov This enzymatic pathway represents a mild and effective method for the biotransformation of hydroxynitriles into valuable α-hydroxy amides and acids.

Table 2: Enzymes in the Conversion of Aliphatic Hydroxynitriles

Enzyme EC Number Reaction Catalyzed Typical Source Organism Reference
Nitrile Hydratase 4.2.1.84 R-CN + H₂O → R-CONH₂ Rhodococcus rhodochrous nih.govuni.lu
Amidase 3.5.1.4 R-CONH₂ + H₂O → R-COOH + NH₃ Rhodococcus rhodochrous, Alcaligenes sp. nih.govnih.gov

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader application of 2-Propenenitrile, 3-hydroxy- is the development of synthetic routes that are not only efficient and high-yielding but also environmentally benign. Future research will likely focus on moving away from conventional methods that may rely on harsh reagents or produce significant waste streams. The principles of green chemistry are becoming increasingly important in chemical synthesis nih.gov. A significant area of opportunity lies in catalysis, including the design of novel chemo- and bio-catalysts to improve selectivity and reduce energy consumption. The exploration of renewable feedstocks as starting materials for the synthesis of 2-Propenenitrile, 3-hydroxy- represents a long-term goal for sustainable production.

Research Focus Methodology/Approach Potential Outcome
Green Catalyst DesignDevelopment of heterogeneous catalysts, organocatalysts, or photocatalysts.Increased reaction efficiency, easier product separation, and reduced environmental impact.
Biocatalytic SynthesisScreening and engineering of enzymes (e.g., dehydrogenases, lyases) for direct synthesis.Highly selective synthesis under mild conditions, reducing by-product formation.
Renewable FeedstocksInvestigating pathways from biomass-derived platform chemicals.Reduced reliance on petrochemical sources, creating a more sustainable value chain.

Exploration of Undiscovered Reactivity Profiles

The unique molecular architecture of 2-Propenenitrile, 3-hydroxy-, featuring a nitrile, an alkene, and a hydroxyl group in conjugation, suggests a rich and complex reactivity that has yet to be fully explored. The presence of these conjugated functional groups enhances the reactivity of the molecule beilstein-journals.org. Future investigations should systematically probe its behavior in a wide range of organic transformations. Areas of particular interest include its potential as a monomer in novel polymerization reactions, its utility as a dienophile or diene in cycloaddition reactions, and its role as a precursor for the synthesis of complex heterocyclic systems. Understanding how the electronic interplay between the functional groups dictates regioselectivity and stereoselectivity is a fundamental challenge that needs to be addressed.

Advanced Characterization of Transient Species and Reaction Intermediates

Many of the potential reactions involving 2-Propenenitrile, 3-hydroxy- are likely to proceed through short-lived, highly reactive intermediates. A significant challenge is the detection and characterization of these transient species to gain a deep mechanistic understanding. Advanced spectroscopic techniques, such as nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy, have proven effective in studying reactive intermediates in photochemical reactions nih.gov. Applying similar time-resolved spectroscopic methods, in conjunction with techniques like flash photolysis and matrix isolation spectroscopy, could provide unprecedented insight into the reaction pathways of 2-Propenenitrile, 3-hydroxy-. Identifying these intermediates is crucial for optimizing reaction conditions and controlling product outcomes.

Continued Application of High-Level Computational Methods for Mechanistic Understanding

Computational chemistry offers a powerful, complementary approach to experimental studies for elucidating complex reaction mechanisms. rsc.orgescholarship.org High-level quantum mechanics calculations, such as Density Functional Theory (DFT) and ab initio methods, can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.govnih.gov For 2-Propenenitrile, 3-hydroxy-, computational studies can predict its gas-phase basicity and acidity, providing insights into its fundamental chemical properties researchgate.net. These theoretical investigations can guide experimental design, explain observed reactivity and selectivity, and accelerate the discovery of new transformations. rsc.org A key challenge is ensuring the computational models accurately reflect experimental conditions, including solvent effects and the influence of catalysts.

Computational Approach Research Question Expected Insight
Density Functional Theory (DFT)What are the transition state structures and activation barriers for key reactions?Elucidation of reaction mechanisms and prediction of product selectivity.
Ab Initio Molecular Dynamics (AIMD)How do solvent molecules influence the reaction dynamics and stability of intermediates?Understanding of explicit solvent effects on reaction pathways.
G3B3 Ab Initio CalculationsWhat are the intrinsic acidic and basic properties of the molecule in the gas phase?Fundamental data on proton affinity and deprotonation energies researchgate.net.

Expanding the Scope of Biocatalytic Transformations

Biocatalysis presents a green and highly selective alternative to traditional chemical methods for the transformation of nitriles. nih.gov Enzymes such as nitrile hydratases and amidases are used to convert nitriles into valuable amides and carboxylic acids. researchgate.net For instance, the conversion of 3-hydroxyalkanenitriles to 3-hydroxyalkanoic acids can be achieved using whole-cell biocatalysts containing these enzymes researchgate.net. Future research should focus on identifying or engineering enzymes that can act stereoselectively on 2-Propenenitrile, 3-hydroxy- or its derivatives. This could open pathways to chiral building blocks that are valuable for the pharmaceutical industry. The use of immobilized enzymes, potentially stabilized with ionic liquids, could enhance process efficiency and catalyst reusability, making biocatalytic routes more industrially viable. nih.govnih.gov

Design of New Materials Incorporating 2-Propenenitrile, 3-hydroxy- Derived Moieties

Acrylonitrile (B1666552) is a key monomer in the production of commercially important polymers like polyacrylonitrile and acrylonitrile butadiene styrene (ABS) plastics. wikipedia.orgdcceew.gov.au The presence of a hydroxyl group in 2-Propenenitrile, 3-hydroxy- offers a reactive handle that is absent in standard acrylonitrile. This functional group provides a site for post-polymerization modification, cross-linking, or for altering the physical properties of the resulting polymer. Future research should explore the polymerization of 2-Propenenitrile, 3-hydroxy- and its incorporation as a co-monomer to create novel materials. These new polymers could exhibit enhanced properties such as improved hydrophilicity, biodegradability, or tailored thermal and mechanical characteristics, opening applications in fields ranging from biomedical devices to advanced coatings.

Q & A

Advanced Research Question

  • Spectroscopy : IR spectroscopy identifies -OH (3200–3600 cm⁻¹) and nitrile (2240–2260 cm⁻¹) functional groups. NMR (¹H and ¹³C) clarifies stereochemistry, particularly for α,β-unsaturated systems. For example, coupling constants in ¹H NMR can distinguish cis vs. trans configurations in propenenitrile derivatives .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict thermodynamic stability of tautomers (e.g., enol vs. keto forms) and reaction pathways. NIST thermochemical data for analogous compounds (e.g., 2-propenoic acid derivatives) provide benchmarks for validation .

What mechanistic insights explain contradictory data on the biological activity of 3-hydroxy-2-propenenitrile derivatives, such as IL6 modulation?

Advanced Research Question
Evidence from sulfonylpropenenitrile derivatives shows dual effects on IL6: decreased expression via NF-κB inhibition and increased expression through ROS-mediated pathways . To resolve contradictions:

  • Dose-Response Studies : Test concentrations across a wide range (nM–mM) to identify biphasic effects.
  • Pathway-Specific Assays : Use luciferase reporters for NF-κB and AP-1 activity to isolate mechanisms .
  • Metabolite Analysis : LC-MS can detect reactive intermediates (e.g., cyanide ions) that may artifactually influence IL6 assays .

How can researchers design experiments to address discrepancies in reported thermodynamic properties of 3-hydroxy-2-propenenitrile?

Advanced Research Question
Discrepancies in data (e.g., heat capacity, vapor pressure) may arise from impurities or measurement techniques. Methodological solutions include:

  • Purification : Use preparative HPLC or recrystallization to achieve >99% purity before analysis .
  • Cross-Validation : Compare differential scanning calorimetry (DSC) results with gas-phase FTIR or mass spectrometry to confirm phase transitions .
  • Collaborative Studies : Leverage databases like NIST Chemistry WebBook to benchmark against structurally related compounds (e.g., 3-hydroxypropenal derivatives) .

What strategies optimize the stability of 3-hydroxy-2-propenenitrile in aqueous solutions for biochemical assays?

Advanced Research Question
Nitriles are prone to hydrolysis in water. Stabilization methods include:

  • pH Control : Maintain solutions at pH 4–6 to slow hydrolysis. Buffers like citrate-phosphate are preferable to Tris, which may nucleophilically attack the nitrile group .
  • Cryopreservation : Store stock solutions in anhydrous DMSO at -20°C and thaw under inert gas (N₂/Ar) to prevent oxidation .
  • Additives : Include radical scavengers (e.g., BHT) to inhibit polymerization during long-term storage .

How do steric and electronic effects influence the reactivity of 3-hydroxy-2-propenenitrile in cycloaddition reactions?

Advanced Research Question
The electron-withdrawing nitrile group enhances electrophilicity at the β-carbon, facilitating [2+2] or Diels-Alder cycloadditions. Steric hindrance from the -OH group can direct regioselectivity:

  • Computational Analysis : Frontier Molecular Orbital (FMO) theory predicts reactivity with dienes. For example, HOMO-LUMO gaps for 3-hydroxy-2-propenenitrile are narrower than non-hydroxylated analogs, accelerating reactions .
  • Experimental Probes : Use substituted dienes (e.g., electron-rich vs. electron-deficient) to map steric effects via ¹H NMR kinetics .

What analytical techniques are critical for detecting trace degradation products of 3-hydroxy-2-propenenitrile in environmental samples?

Advanced Research Question

  • LC-HRMS : High-resolution mass spectrometry identifies degradation byproducts (e.g., acrylamide or cyanohydrins) with ppm-level accuracy .
  • Headspace GC-MS : Monitors volatile degradation products (e.g., HCN) in soil or water samples .
  • Isotopic Labeling : Use ¹³C-labeled 3-hydroxy-2-propenenitrile to track degradation pathways via isotopic patterns in mass spectra .

Tables for Key Data

Property Value/Technique Reference
Boiling Point (estimated)150–160°C (extrapolated from analogs)
IR ν(C≡N)2240–2260 cm⁻¹
NMR δ(¹H, -OH)1.5–2.5 ppm (broad, solvent-dependent)
IL6 Modulation EC₅₀10–50 µM (cell-based assays)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.